Oleoyl Ethyl Amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

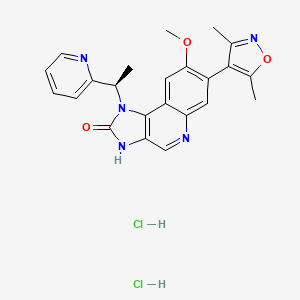

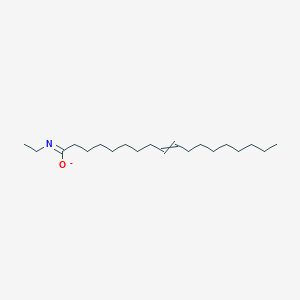

Oleoyl Ethyl Amide is a fatty acid amide hydrolase (FAAH) inhibitor . It is a naturally occurring ethanolamide lipid that regulates feeding and body weight in vertebrates . The molecular formula of Oleoyl Ethyl Amide is C20H39NO .

Synthesis Analysis

The synthesis of Oleoyl Ethyl Amide has been achieved through lipase-mediated processes . The target compound is prepared by conversion of the oleic acid contained in a mixture of fatty acids recovered by enzymatic hydrolysis of soapstock, a side-product of high oleic sunflower oil refinement . The use of a packed-bed reactor in continuous flow mode improves the space-time yield of the reaction and the catalyst productivity .Molecular Structure Analysis

The molecular formula of Oleoyl Ethyl Amide is C20H39NO . It has an average mass of 309.530 Da and a Monoisotopic mass of 309.303162 Da .Chemical Reactions Analysis

Oleoyl Ethyl Amide is known to inhibit FAAH, an enzyme that breaks down endocannabinoids . This inhibition can potentiate the intrinsic biological activity of arachidonoyl ethanolamide (anandamide; AEA), leading to potential analgesic and anxiolytic activity .Physical And Chemical Properties Analysis

Oleoyl Ethyl Amide has a density of 0.9±0.1 g/cm3, a boiling point of 452.9±24.0 °C at 760 mmHg, and a flash point of 281.9±7.8 °C . It has a molar refractivity of 98.4±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 358.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Endocannabinoid Analog

Oleoyl Ethyl Amide is an endocannabinoid analog that inhibits Fatty Acid Amide Hydrolase (FAAH) and has analgesic activity . This means it can potentially be used in pain management and treatment.

FAAH Inhibitor

Oleoyl Ethyl Amide has potent FAAH inhibitory activity . It does not inhibit acidic PEAase or bind to CB1 or CB2 receptors . This makes it a selective FAAH inhibitor with potential analgesic and anxiolytic activity .

Potentiation of Arachidonoyl Ethanolamide (AEA)

Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of arachidonoyl ethanolamide (AEA) . This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of FAAH within the neurons .

Lipid Biochemistry

Oleoyl Ethyl Amide plays a significant role in lipid biochemistry . It is involved in endocannabinoid and endocannabinoid-like research .

Neuroscience

In the field of neuroscience, Oleoyl Ethyl Amide is used in cannabinoid research . It is involved in pain research , which could lead to the development of new pain management strategies.

Electrosynthesis

The preparation and applications of amides using electrosynthesis is an exciting and interesting field of research . Oleoyl Ethyl Amide, being an amide, can be synthesized using this method .

Lipase-Mediated Synthesis

Oleoyl Ethyl Amide can be synthesized starting from high-oleic sunflower . This process involves the use of lipase, an enzyme that catalyzes the hydrolysis of fats.

Pharmaceutical Applications

Given the ubiquitous presence of the amide motif in biological systems, as well as in the pharmaceutical industry, Oleoyl Ethyl Amide holds promise in the future of synthetic chemistry . It is estimated that amide preparation is the most common chemical reaction employed in the pharmaceutical industry .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-ethyloctadec-9-enimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJYYCFYGXPUMF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=NCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NO- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703034 |

Source

|

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleoyl Ethyl Amide | |

CAS RN |

85075-82-7 |

Source

|

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?

A1: Oleoyl Ethyl Amide (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].

Q2: What is the role of Oleoyl Ethyl Amide in bladder function according to the research?

A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.

Q3: Can Oleoyl Ethyl Amide be unintentionally generated during common laboratory procedures?

A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)